molecular formula C18H20Cl2N2O3S B6524080 4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide CAS No. 683763-98-6

4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide

Cat. No. B6524080
CAS RN: 683763-98-6
M. Wt: 415.3 g/mol
InChI Key: HHYLBQXORLKJCV-UHFFFAOYSA-N
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Description

4-[Butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide, also known as 4-BMS-2,3-DCPB, is a type of sulfonamide derivative that has been studied for its potential applications in the field of medicinal chemistry. It is a synthetic compound that is composed of a butyl group, a methyl group, and a sulfonamide group attached to a benzamide group. This compound has been shown to have several unique properties that make it attractive for use in scientific research, including its ability to act as a potent inhibitor of several enzymes, its ability to bind to metal ions, and its ability to interact with other molecules.

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild conditions, functional group tolerance, and environmentally benign nature. The coupling involves the transmetalation of boron reagents with palladium complexes .

Applications::

Benzylic Functionalization

Overview: Benzylic positions in organic molecules are susceptible to functionalization due to the resonance-stabilized carbocation intermediates formed during reactions .

Applications::

Operational Research (OR) Applications

Overview: Operational Research (OR) encompasses methods, models, and algorithms applied to diverse contexts. Let’s explore how Oprea1_146180 might relate to OR .

Applications::

Open Science and Research Processes

Overview: Open science emphasizes transparency, collaboration, and accessibility in research. Let’s explore how Oprea1_146180 might intersect with open science .

Applications::

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-3-4-12-22(2)26(24,25)14-10-8-13(9-11-14)18(23)21-16-7-5-6-15(19)17(16)20/h5-11H,3-4,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYLBQXORLKJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-butyl-N-methylsulfamoyl)-N-(2,3-dichlorophenyl)benzamide

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